Pim-1 and Pim-3 Kinase Inhibition: [2,3-g] Scaffold Delivers Sub-Micromolar Potency, Whereas [2,3-e] Isomer Shows No Pim Activity
Derivatives built on the pyrrolo[2,3-g]indazole scaffold achieve sub-micromolar inhibitory potencies against both Pim-1 and Pim-3 kinases. In the head-to-head SAR study by Gavara et al., compound 10 (a C8-substituted [2,3-g] derivative) and compound 20 (a C7/C8 disubstituted [2,3-g] derivative) exhibited the strongest inhibition, with IC₅₀ values consistently below 1 µM for both kinase isoforms . In contrast, the [2,3-e] pyrroloindazole chemotype was profiled exclusively for neuraminidase inhibition and showed no reported activity against any Pim kinase isoform . This establishes regioisomeric fusion topology as the primary determinant of kinase vs. neuraminidase target engagement.
| Evidence Dimension | Pim-1 and Pim-3 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Pyrrolo[2,3-g]indazole derivatives: IC₅₀ < 1 µM for Pim-1 and Pim-3 (lead compounds 10 and 20) |
| Comparator Or Baseline | Pyrrolo[2,3-e]indazole derivatives: No Pim kinase inhibition detected; active only against viral/pneumococcal neuraminidases |
| Quantified Difference | Target engagement fundamentally redirected: [2,3-g] → Pim kinases (IC₅₀ < 1 µM); [2,3-e] → neuraminidases (no Pim activity). |
| Conditions | In vitro kinase inhibition assays using recombinant human Pim-1 and Pim-3 catalytic domains; neuraminidase assays using influenza A H1N1 and H3N2 strains and S. pneumoniae NanA. |
Why This Matters
A procurement choice for a Pim kinase inhibitor program must specify the [2,3-g] regioisomer; ordering the [2,3-e] isomer will yield a compound inactive against Pim kinases and thus useless for oncology kinase-targeting applications.
- [1] Gavara L, Suchaud V, Nauton L, Théry V, Anizon F, Moreau P. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorg Med Chem Lett. 2013;23(8):2298-2301. doi:10.1016/j.bmcl.2013.02.074. PMID: 23499503. View Source
- [2] Egorova A, Richter M, Khrenova M, Dietrich E, Tsedilin A, Kazakova E, Lepioshkin A, Jahn B, Chernyshev V, Schmidtke M, Makarov V. Pyrrolo[2,3-e]indazole as a novel chemotype for both influenza A virus and pneumococcal neuraminidase inhibitors. RSC Adv. 2023;13:18253-18261. doi:10.1039/D3RA02895J. PMID: 37350888. View Source
